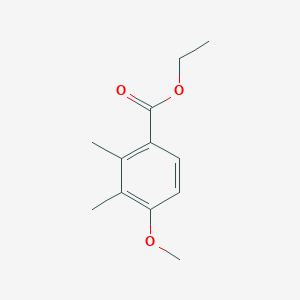

Ethyl 4-methoxy-2,3-dimethylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of organic compounds characterized by a carboxyl group attached to a benzene (B151609) ring, where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. hmdb.ca These esters are widely recognized for their applications as flavoring agents, fragrances, and as intermediates in the synthesis of more complex molecules. chemicalbook.comrsc.org The parent compound of this family, benzoic acid, is a naturally occurring substance and a key precursor in the industrial synthesis of many organic materials.

The synthesis of benzoate esters is most commonly achieved through the Fischer-Speier esterification, a classic organic reaction involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. uomustansiriyah.edu.iqresearchgate.netiajpr.com In the case of ethyl benzoates, this involves reacting the corresponding benzoic acid with ethanol (B145695). The reaction is an equilibrium process, and various techniques, such as using an excess of the alcohol or removing water as it forms, are employed to drive the reaction towards the formation of the ester. uomustansiriyah.edu.iq Alternative methods for synthesizing benzoate esters include the reaction of benzoyl chloride with an alcohol or the transesterification of another benzoate ester. acs.org The specific synthesis of polysubstituted benzoates like Ethyl 4-methoxy-2,3-dimethylbenzoate would follow these general principles, starting from the appropriately substituted 4-methoxy-2,3-dimethylbenzoic acid.

The reactivity of benzoate esters is largely dictated by the ester functional group and the nature of the substituents on the aromatic ring. The ester group can undergo hydrolysis back to the carboxylic acid and alcohol, and the aromatic ring can participate in electrophilic substitution reactions, with the position of attack directed by the existing substituents.

Historical Perspectives on Related Benzenoid Compounds

The journey to understanding the structure and properties of benzenoid compounds is a cornerstone of modern organic chemistry. Benzene itself was first isolated by Michael Faraday in 1825. wikipedia.orgbritannica.com However, its unique cyclic structure with alternating double bonds was famously proposed by Friedrich August Kekulé in 1865, a revelation that was pivotal in explaining the stability and reactivity of aromatic compounds. wikipedia.orgyoutube.comscribd.com

The subsequent exploration of substituted benzenes led to the development of nomenclature to describe the relative positions of substituents on the ring. In 1867, Wilhelm Körner introduced the terms ortho-, meta-, and para- to distinguish disubstituted benzene derivatives, a system that was further refined and applied to benzene by Carl Gräbe and Viktor Meyer in the following years. wikipedia.org This systematic approach was crucial for the rational synthesis and characterization of the vast array of benzenoid compounds known today. The development of theories like the aromatic sextet rule and Hückel's rule in the 20th century provided a deeper quantum mechanical understanding of aromaticity, further guiding the synthesis of complex substituted benzenes. acs.org

Current Research Landscape and Significance

While specific research on this compound is not widely published, the broader field of polysubstituted aromatic compounds is an active area of investigation. Aromatic rings are ubiquitous in medicinal chemistry, with a significant percentage of drugs containing at least one such ring. nih.gov The precise arrangement of substituents on a benzene ring can dramatically influence a molecule's biological activity, physicochemical properties, and metabolic stability. nih.gov

Research into substituted benzoic acids and their esters has explored their potential as inhibitors of fatty acid and sterol biosynthesis. nih.gov Furthermore, polysubstituted arenes are key structural motifs in a wide range of pharmaceuticals, agrochemicals, and materials science applications. rsc.org The development of novel synthetic methodologies to create highly functionalized benzenes with specific substitution patterns remains a significant focus in organic synthesis. rsc.orgresearchgate.net

The existence of this compound as a commercially available compound suggests its role as a building block or intermediate in the synthesis of more complex target molecules in areas such as medicinal chemistry or materials science. Its specific substitution pattern may be designed to fine-tune the electronic and steric properties of a larger molecule, influencing its interactions with biological targets or its material properties. The study of such specific isomers contributes to the broader understanding of structure-activity relationships and the rational design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-2,3-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-7-11(14-4)9(3)8(10)2/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTQDIXDDBLLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methoxy 2,3 Dimethylbenzoate

Esterification Reactions and Optimizations

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. However, the structure of 4-methoxy-2,3-dimethylbenzoic acid, which features two methyl groups in the ortho positions relative to the carboxylic acid function, presents significant steric hindrance. This congestion impedes direct access to the carboxyl carbon, rendering standard esterification methods inefficient and necessitating specialized protocols.

The most common direct esterification method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com For simple benzoic acids, this reaction can be effective when using an excess of the alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to drive the equilibrium toward the product. quora.com

However, for di-ortho-substituted benzoic acids such as 4-methoxy-2,3-dimethylbenzoic acid, the Fischer esterification is notoriously slow and often fails to produce any significant yield. yale.edu The steric bulk of the two adjacent methyl groups physically blocks the approach of the alcohol nucleophile to the protonated carboxyl group, a phenomenon first recognized by Victor Meyer in 1894. yale.edu Therefore, alternative, more potent methods are required to achieve the synthesis of Ethyl 4-methoxy-2,3-dimethylbenzoate. A classic, albeit indirect, approach involves converting the carboxylic acid to a more reactive intermediate, the acid chloride, by treating it with a reagent like thionyl chloride (SOCl₂). wenxuecity.com The resulting acyl chloride is highly electrophilic and readily reacts with ethanol (B145695), even without a catalyst, to form the desired ester. prepchem.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. While it is a common industrial process, for example in the production of biodiesel, it is less frequently used for the de novo synthesis of a specific ester from its corresponding acid. It would presuppose the prior synthesis of a different ester (e.g., mthis compound) which would face the same steric hindrance challenges in its own right. Therefore, transesterification is not a primary synthetic route for preparing this compound from its parent acid.

Given the challenges of sterically hindered esterification, several powerful catalytic systems and coupling reagents have been developed. These methods bypass the unfavorable equilibrium and high activation energy of the Fischer reaction by forming highly reactive intermediates.

Yamaguchi Esterification: This is a highly effective method for the synthesis of esters from sterically hindered carboxylic acids and alcohols. wikipedia.org The protocol involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) (Et₃N). This forms a reactive mixed anhydride (B1165640). Subsequent addition of the alcohol (ethanol) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the ester in high yield, even at room temperature. nih.govorganic-chemistry.orgfrontiersin.org The regioselectivity of the alcohol's attack on the less hindered carbonyl of the mixed anhydride is a key feature of this method. wikipedia.org

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.org The reaction is catalyzed by DMAP. The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, forming an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the ester. organic-chemistry.org This procedure is known for its mild reaction conditions and is particularly useful for acid-labile substrates. organic-chemistry.orgnih.gov

The table below compares these advanced esterification methods suitable for sterically hindered substrates.

| Method | Key Reagents | Typical Conditions | Advantages for Hindered Acids | Reference |

|---|---|---|---|---|

| Acid Chloride Formation + Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | 1. Reflux 2. 0°C to Room Temp. | Reliable and high-yielding; overcomes steric hindrance by creating a highly reactive intermediate. | prepchem.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Ethanol | Toluene or THF, Room Temp. | Specifically designed for sterically demanding acids and macrolactonization; high yields under mild conditions. | wikipedia.orgnih.gov |

| Steglich Esterification | DCC or EDC, DMAP, Ethanol | DCM or THF, Room Temp. | Very mild conditions; tolerant of many functional groups; avoids strong acids. | wikipedia.orgorganic-chemistry.org |

Modern organic synthesis emphasizes "green" chemistry principles, including the reduction or elimination of volatile organic solvents. Many studies have focused on solvent-free esterifications or the use of heterogeneous, recyclable catalysts. dergipark.org.tr Solid acid catalysts, such as modified montmorillonite (B579905) clays (B1170129) or zeolites, have been shown to be effective for the esterification of simple benzoic acids without the need for a solvent. research-advances.org However, these methods generally rely on thermal conditions and catalytic sites that are often not accessible enough to accommodate severely hindered substrates like 4-methoxy-2,3-dimethylbenzoic acid. The synthesis of such specialized molecules typically still requires the use of stoichiometric activating agents and organic solvents to ensure reactivity and high yields. nih.govwikipedia.org

Precursor Synthesis and Functionalization of the Benzoate (B1203000) Core

The synthesis of the target ester is contingent on the availability of its precursor, 4-methoxy-2,3-dimethylbenzoic acid. This substituted aromatic acid is not commonly available and must be prepared through a dedicated synthetic sequence.

A plausible and efficient synthesis of 4-methoxy-2,3-dimethylbenzoic acid starts from the commercially available compound 2,3-Dimethylanisole (1-methoxy-2,3-dimethylbenzene). fishersci.casigmaaldrich.comnih.gov The synthesis involves introducing a carboxyl group at the 4-position of the aromatic ring. A common strategy for this is a two-step formylation-oxidation sequence.

Formylation of 2,3-Dimethylanisole : The first step is the introduction of an aldehyde group (-CHO) onto the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-para directing group in electrophilic aromatic substitution, while the methyl groups are weakly activating ortho-para directors. wisc.edu The combined effect directs the incoming electrophile to the position para to the methoxy group (C4), which is the only un-substituted position not sterically blocked by adjacent groups. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds like anisole (B1667542) derivatives. youtube.comjk-sci.comcambridge.orgwikipedia.org The reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group, yielding 4-methoxy-2,3-dimethylbenzaldehyde . jk-sci.com

Oxidation of the Aldehyde : The second step is the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation for which numerous reliable methods exist.

Potassium Permanganate (KMnO₄) : Oxidation with alkaline KMnO₄ is a classic and powerful method for converting benzaldehydes to benzoic acids, often proceeding in high yield. research-advances.orgquora.comscribd.com

Pinnick Oxidation : This modern method uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, often with a chlorine scavenger like 2-methyl-2-butene. wenxuecity.comwikipedia.orgnrochemistry.comresearchgate.net It is highly valued for its tolerance of other functional groups and its effectiveness with a wide variety of aromatic and aliphatic aldehydes, including sterically hindered ones. wenxuecity.comwikipedia.org

Upon successful oxidation, the desired precursor, 4-methoxy-2,3-dimethylbenzoic acid , is obtained and can then be carried forward to the esterification step as described in section 2.1.

Regioselective Alkylation and Arylation Strategies

Achieving the specific 1,2,3,4-substitution pattern of the target molecule is a significant synthetic challenge that hinges on the directing effects of the substituents and the choice of synthetic route. The methoxy group is a strongly activating ortho-para director, while the methyl groups are weakly activating ortho-para directors. The carboxyl or ester group is a deactivating meta-director. A retrosynthetic analysis suggests that a key intermediate is 4-methoxy-2,3-dimethylbenzoic acid.

A plausible forward synthesis could begin with a commercially available starting material like 2,3-dimethylphenol.

O-Methylation: The phenolic hydroxyl group can be methylated to form 2,3-dimethylanisole. This reaction is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Regioselective Carboxylation: The introduction of the carboxyl group is the key regioselective step. The methoxy group at position 1 and the methyl groups at positions 2 and 3 will direct an incoming electrophile. The methoxy group strongly directs to the para position (position 4), which is the desired location for carboxylation. A Friedel-Crafts carboxylation using carbon dioxide and a strong Lewis acid catalyst like aluminum chloride could be employed to install the carboxylic acid group at the sterically accessible and electronically favored position. google.com

Esterification: The final step is the conversion of the synthesized 4-methoxy-2,3-dimethylbenzoic acid to its ethyl ester. This is typically accomplished through Fischer esterification, reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. youtube.com

Alternative strategies might involve the regioselective methylation of a pre-existing methoxybenzoic acid derivative. However, controlling the methylation to achieve the vicinal 2,3-dimethyl pattern can be difficult due to the strong activating nature of the methoxy group. For instance, studies on the methylation of hydroxybenzoic acids often result in a mixture of products unless specific directing or blocking groups are used. nih.govgoogle.com

The following table summarizes regioselective alkylation reactions relevant to the synthesis of substituted benzoates.

| Starting Material | Reagents | Primary Product(s) | Reference |

|---|---|---|---|

| m-Xylene | 1. Br2, FeBr3 2. Mg, Et2O 3. CO2, then H3O+ | 2,4-Dimethylbenzoic acid | google.com |

| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulfate, KOH, H2O | Methyl 3-methoxy-4-methylbenzoate | google.com |

| p-Mercaptobenzoic acid | Dimethyl carbonate, NaY faujasite, 150°C | p-(Methylthio)benzoic acid (S-methylation only) | nih.gov |

| p-Hydroxybenzoic acid | Dimethyl carbonate, NaY faujasite, 165°C | Methyl p-hydroxybenzoate (esterification only) | nih.gov |

Formation of the Aromatic Ring System

An alternative to modifying an existing benzene ring is to construct the polysubstituted aromatic core from acyclic or non-aromatic precursors. The Diels-Alder reaction is a powerful tool for this purpose, creating a six-membered ring in a single step. rsc.org

One strategy involves the [4+2] cycloaddition of a substituted pyrone with an alkyne or alkene, followed by an aromatization step, often via the elimination of a small molecule like CO₂. For example, methyl 2-oxo-2H-pyran-5-carboxylates can react with various alkenes in the presence of a palladium on carbon catalyst to directly yield methyl 4-substituted benzoates. tandfonline.com While this specific example builds a 1,4-disubstituted pattern, the principle can be extended by using more complex dienes and dienophiles to construct tetrasubstituted systems.

Another powerful method for ring formation is the transition metal-catalyzed cyclotrimerization of alkynes. Ruthenium catalysts, for instance, can cyclize an amide-tethered diyne with a monosubstituted alkyne to produce highly substituted isoindolinones, which contain a fused, polysubstituted benzene ring. researchgate.net Similarly, copper-catalyzed dimerization of γ,δ-unsaturated ketones has been shown to produce 1,2,4,5-tetrasubstituted benzenes. rsc.org

These methods offer pathways to densely functionalized aromatic rings that can be difficult to access through traditional electrophilic substitution reactions.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder | Methyl 2-oxo-2H-pyran-5-carboxylate + Alkene | 10% Pd/C, heat | Methyl 4-substituted benzoate | tandfonline.com |

| Diels-Alder | Benzo prepchem.comradialene derivative + Dienophile | Heat | Highly functionalized fluorenes | nih.gov |

| [2+2+2] Cycloaddition | Amide-tethered diyne + Alkyne | [Cp*RuCl(cod)] | Polysubstituted isoindolinone | researchgate.net |

| Dimerization/Cyclization | γ,δ-Unsaturated ketone | Copper catalyst | 1,2,4,5-Tetrasubstituted benzene | rsc.org |

Flow Chemistry and Continuous Processing in Synthesis

Modern chemical manufacturing increasingly employs flow chemistry to improve efficiency, safety, and scalability. rsc.org In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

While a specific flow synthesis for this compound has not been published, the individual steps of its likely synthesis are well-suited to this technology.

Esterification: Fischer esterification can be readily adapted to a flow process. The carboxylic acid and alcohol can be mixed with a solid-supported acid catalyst in a heated packed-bed reactor. This setup allows for high conversion rates and easy separation of the product from the catalyst.

Alkylation/Carboxylation: Friedel-Crafts type reactions can be challenging in batch processing due to strong exotherms and catalyst deactivation. Flow reactors offer superior heat management, reducing the risk of side reactions and improving safety. The use of microreactors can enhance mixing and mass transfer, leading to higher yields and selectivities.

Multi-step Synthesis: Flow chemistry excels at "telescoping" multi-step syntheses, where the output of one reactor is fed directly into the next without intermediate workup and purification. nih.gov A potential flow synthesis of the target compound could integrate the methylation, carboxylation, and esterification steps into a single continuous process, significantly reducing production time and waste.

The development of automated flow systems allows for the rapid synthesis and optimization of a wide range of organic molecules, including complex esters and substituted aromatics. nih.gov

Reactivity and Mechanistic Investigations of Ethyl 4 Methoxy 2,3 Dimethylbenzoate

Hydrolysis and Saponification Kinetics and Mechanisms

The hydrolysis of Ethyl 4-methoxy-2,3-dimethylbenzoate, either under acidic or basic conditions (saponification), involves the cleavage of the ester bond. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the ethoxide leaving group, yielding a carboxylate salt and ethanol (B145695). The final step involves the protonation of the carboxylate salt in a separate workup step to afford 4-methoxy-2,3-dimethylbenzoic acid.

The kinetics of this reaction are influenced by both electronic and steric factors. The electron-donating methoxy (B1213986) group at the para position and the two methyl groups at the ortho and meta positions increase the electron density on the benzene (B151609) ring. This, in turn, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted ethyl benzoate (B1203000). However, the steric hindrance from the ortho-methyl group is expected to be a more significant factor, potentially impeding the approach of the nucleophile to the carbonyl center.

In acidic hydrolysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, ethanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and forms the carboxylic acid.

| Substituent on Ethyl Benzoate | Relative Hydrolysis Rate (Conceptual) | Influencing Factors |

|---|---|---|

| Unsubstituted | Baseline | Reference |

| 4-Methoxy | Slower | Electron-donating effect of methoxy group |

| 2-Methyl | Slower | Steric hindrance from ortho-methyl group |

| 4-Nitro | Faster | Electron-withdrawing effect of nitro group |

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating methoxy group and the two weakly electron-donating methyl groups. The directing effects of these substituents determine the position of substitution.

The methoxy group is a powerful ortho, para-director. wikipedia.org The methyl groups are also ortho, para-directors. researchgate.net In this molecule, the positions ortho and para to the methoxy group are at C3 and C6 (relative to the ester group at C1). The methyl groups are at C2 and C3. The combined activating and directing effects of these groups, along with steric considerations, will dictate the regioselectivity of incoming electrophiles. The position most activated and sterically accessible is C5.

Halogenation, such as bromination or chlorination, is expected to occur readily on the activated ring of this compound, likely without the need for a strong Lewis acid catalyst. brainly.in The incoming halogen electrophile will be directed to the positions most activated by the methoxy and methyl groups. The C5 position is ortho to the methoxy group and meta to the two methyl groups, making it a likely site for substitution. The C6 position is para to the methoxy group but is flanked by the ester group and a methyl group, which may introduce some steric hindrance.

| Position | Activating Groups | Directing Influence | Steric Hindrance | Predicted Major Product |

|---|---|---|---|---|

| C5 | -OCH3 (ortho), -CH3 (meta) | Strongly favored | Less hindered | Ethyl 5-halo-4-methoxy-2,3-dimethylbenzoate |

| C6 | -OCH3 (para), -CH3 (ortho) | Favored | More hindered | Minor product |

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the activating groups. Given the high activation of the ring, milder nitrating agents might be necessary to avoid polysubstitution or oxidative side reactions. Similar to halogenation, the primary product of mononitration is anticipated to be at the C5 position. A study on the nitration of 2,6-dimethylanisole (B89883) showed that substitution occurs at the 4-position (para to the methoxy group). rsc.org By analogy, for this compound, substitution at the position para to the methoxy group (C1, already substituted) is not possible, and the most likely position is C5.

Sulfonation with fuming sulfuric acid would follow a similar regiochemical outcome, yielding Ethyl 4-methoxy-2,3-dimethyl-5-sulfobenzoate as the expected major product.

Friedel-Crafts reactions, which involve the introduction of an alkyl or acyl group, are catalyzed by Lewis acids. wikipedia.orgmasterorganicchemistry.com The highly activated nature of the benzene ring in this compound makes it a good substrate for these reactions. researchgate.net However, the ester group is a deactivating group, which can sometimes interfere with Friedel-Crafts reactions. unizin.org Despite this, the strong activation by the methoxy and methyl groups should overcome the deactivating effect of the ester. The position of acylation or alkylation will again be determined by the directing effects of the activating substituents, with the C5 position being the most probable site of reaction.

Nucleophilic Acyl Substitution Pathways at the Ester Group

The ester functional group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles other than hydroxide, such as ammonia (B1221849), amines, and alkoxides. The general mechanism is analogous to that of hydrolysis.

For instance, reaction with ammonia (ammonolysis) would yield 4-methoxy-2,3-dimethylbenzamide. The reaction with primary or secondary amines would produce the corresponding N-substituted amides. Transesterification can occur when the ester is treated with another alcohol in the presence of an acid or base catalyst, leading to the exchange of the ethoxy group for a different alkoxy group.

The rate of these reactions will be influenced by the nucleophilicity of the attacking species and the steric and electronic environment of the carbonyl group. The electron-donating substituents on the ring may slightly retard the reaction rate by reducing the electrophilicity of the carbonyl carbon.

Reactions Involving Alkyl and Methoxy Substituents

The methyl groups on the aromatic ring can undergo oxidation at the benzylic position under strong oxidizing conditions, such as with hot, acidic potassium permanganate. researchgate.net This would convert the methyl groups into carboxylic acid groups. Selective oxidation of one methyl group over the other might be challenging.

The methoxy group is generally stable, but under harsh conditions, such as with strong acids like HBr or HI, the ether linkage can be cleaved to yield a phenol (B47542) and an alkyl halide. In this case, treatment with HBr would likely produce Ethyl 4-hydroxy-2,3-dimethylbenzoate and bromoethane.

Computational Studies of Reaction Pathways and Transition States

Detailed computational studies, including the generation of data tables on activation energies, transition state geometries, and reaction coordinates for this compound, are not available in the current scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms at a molecular level. They provide quantitative insights into the energetics and structural evolution of reacting species along a reaction coordinate.

The absence of this data precludes a detailed discussion on the computationally predicted reactivity and mechanistic pathways for this specific compound.

Computational Chemistry and Quantum Mechanical Studies of Ethyl 4 Methoxy 2,3 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common practice to use DFT to determine the optimized geometry and other ground-state properties of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Ethyl 4-methoxy-2,3-dimethylbenzoate, which has rotatable bonds (e.g., the C-O bonds of the ester and methoxy (B1213986) groups), a conformational analysis would be necessary. This involves exploring the potential energy surface of the molecule to identify the various low-energy conformers and determine the global minimum, which represents the most stable conformation.

This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and methoxy groups relative to the ring would be determined.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| C-O (ester) | ~1.36 | |

| C=O (ester) | ~1.21 | |

| C-O (methoxy) | ~1.37 | |

| Bond Angle | C-C-C (aromatic) | ~118 - 122 |

| O-C=O (ester) | ~125 | |

| C-O-C (ester) | ~116 | |

| Dihedral Angle | C-C-O-C (ester) | Variable (Conformational) |

| C-C-O-C (methoxy) | Variable (Conformational) |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would be obtained from specific DFT calculations.

Vibrational Frequency Calculations and Spectral Predictions

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For this compound, this would include the characteristic stretching frequencies of the C=O bond in the ester group, the C-O stretches of the ester and methoxy groups, the aromatic C-H stretches, and the vibrations of the methyl groups. Comparing the predicted spectrum with an experimentally obtained spectrum can help to validate the computational model and aid in the interpretation of the experimental data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. For this compound, the electron-donating methoxy and methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing ester group would lower the LUMO energy, likely resulting in a moderately sized energy gap.

Hypothetical FMO Data Table:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: Specific energy values would be generated from quantum mechanical calculations.

Local Reactivity Descriptors (e.g., Fukui functions)

While the HOMO-LUMO gap provides a global measure of reactivity, local reactivity descriptors are used to predict which specific atoms within a molecule are most likely to participate in a chemical reaction. Fukui functions are one such descriptor, indicating the change in electron density at a particular point in the molecule when an electron is added or removed.

By calculating Fukui functions, one could identify the most probable sites for electrophilic attack (where the molecule accepts electrons) and nucleophilic attack (where the molecule donates electrons). For this compound, one might predict that the oxygen atoms of the carbonyl and methoxy groups would be susceptible to electrophilic attack, while certain carbon atoms on the aromatic ring could be sites for nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping and Interaction Sites

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential.

Red regions indicate a negative potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms like oxygen and are the most likely sites for electrophilic attack.

Blue regions indicate a positive potential, corresponding to areas with a deficiency of electrons. These are often found around hydrogen atoms and are sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio and semi-empirical quantum mechanical methods are fundamental tools for investigating the electronic structure of molecules. A theoretical study of this compound would typically commence with geometry optimization to find the lowest energy arrangement of its atoms.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), solve the electronic Schrödinger equation without recourse to empirical parameters. Density Functional Theory (DFT) is another powerful ab initio approach that calculates electron density to determine the molecule's properties. A study on this compound would involve selecting a basis set (e.g., 6-31G*, cc-pVTZ) to describe the atomic orbitals. The output of these calculations would yield crucial electronic properties, which could be tabulated as shown in the hypothetical table below.

Hypothetical Data Table from an Ab Initio (DFT) Calculation:

Semi-Empirical Methods: Methods like PM7 or AM1 are computationally less intensive as they incorporate some parameters derived from experimental data. While less accurate than ab initio methods, they are useful for larger molecules or for preliminary conformational searches. A semi-empirical analysis would provide similar, though less precise, electronic structure information.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of rotatable bonds—specifically around the ester and methoxy groups—this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are ideally suited to explore this conformational landscape.

An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion. This requires a force field, a set of parameters that defines the potential energy of the system. The simulation would reveal the preferred spatial arrangements of the molecule, the energy barriers between different conformations, and the flexibility of the structure. Key findings would include the identification of the global minimum energy conformer and other low-energy, stable conformers. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Hypothetical Data Table from a Conformational Analysis:

Derivatization and Analogues of Ethyl 4 Methoxy 2,3 Dimethylbenzoate in Advanced Organic Synthesis

Synthesis of Related Benzoic Acid Esters and Carboxylic Acids

The synthesis of analogues of Ethyl 4-methoxy-2,3-dimethylbenzoate typically begins with the preparation of the corresponding benzoic acid, 4-methoxy-2,3-dimethylbenzoic acid. While specific literature on the direct synthesis of this particular acid is scarce, general methods for the synthesis of substituted benzoic acids are well-established. These often involve the oxidation of corresponding toluenes or benzaldehydes. For instance, 4-methoxy-2-methylbenzoic acid can be synthesized from 4-methoxytoluene and carbon dioxide using a palladium on carbon catalyst. nbinno.com Similarly, p-anisic acid (4-methoxybenzoic acid) can be prepared by the oxidation of p-methoxy toluene. chemicalbook.com

Once the carboxylic acid is obtained, esterification can be carried out to produce a variety of benzoic acid esters. The Fischer esterification, reacting the carboxylic acid with an alcohol (such as ethanol (B145695) for the title compound) in the presence of an acid catalyst, is a common method. chemicalbook.comyoutube.com Transesterification, where an existing ester is reacted with a different alcohol, can also be employed to generate a diverse range of esters. nih.gov For example, the reaction of an ester with an alcohol in the presence of an acid catalyst can yield a new ester, with the removal of the original alcohol driving the reaction forward. nih.gov

A variety of substituted benzoic acid esters can be synthesized using these methods, as illustrated in the table below.

| Starting Material | Reagents | Product |

| 4-Hydroxybenzoic acid | Dimethyl sulfate (B86663), NaOH | 4-Methoxybenzoic acid |

| 4-Methoxy-2-methylbenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-methoxy-2-methylbenzoate |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate mdpi.com |

| 4-Nitrobenzoic acid | Ethanol, Zeolite catalyst | Ethyl 4-nitrobenzoate (B1230335) scirp.org |

Exploration of Derivatives with Varied Alkoxy and Alkyl Substituents

The aromatic ring of this compound is amenable to further substitution, allowing for the synthesis of a library of analogues with different alkoxy and alkyl groups. The existing methoxy (B1213986) and methyl groups direct incoming electrophiles to specific positions on the ring. The methoxy group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The interplay of these directing effects can be exploited to achieve regioselective functionalization.

For instance, nitration of substituted methoxybenzoates has been demonstrated. In the synthesis of a gefitinib (B1684475) intermediate, methyl 3-(3-chloropropoxy)-4-methoxybenzoate was nitrated at the 2-position. mdpi.com This highlights the potential to introduce new functional groups onto the benzene (B151609) ring, which can then be further modified.

The synthesis of various substituted benzoates with different alkyl and alkoxy groups has been reported in the literature, showcasing the chemical space that can be explored starting from a core benzoate (B1203000) structure.

| Compound Name | Alkoxy Substituent(s) | Alkyl Substituent(s) |

| Ethyl 2,4-dimethylbenzoate | None | 2-methyl, 4-methyl |

| Ethyl 2,6-dimethoxybenzoate | 2-methoxy, 6-methoxy | None |

| Methyl 3-methoxy-4-methylbenzoate | 3-methoxy | 4-methyl |

| Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate | 6-methoxy, 3,4-dimethoxy (on ethylamino substituent) | None |

Incorporation into More Complex Molecular Architectures

Substituted benzoic acid derivatives are valuable building blocks for the construction of larger and more intricate molecules, including macrocycles and natural products.

Substituted benzoic acid moieties are found in a variety of natural products, and their synthetic precursors are therefore important intermediates in total synthesis. nih.govmdpi.comrsc.org For instance, a derivative of 4-hydroxy-2-methoxybenzoic acid has been used in the synthesis of the natural product coumestrol. researchgate.net Although a specific total synthesis employing this compound as an intermediate is not documented, its structural motifs are present in various natural products. The 2,3-dimethyl-4-methoxybenzoyl unit could be a key fragment in the retrosynthetic analysis of complex natural products.

Functionalization of the Ester Group for Novel Linkers

The ethyl ester group of this compound is a versatile handle for further chemical transformations to create novel linkers for various applications, such as in bioconjugation or materials science. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. youtube.com

Alternatively, the ester can be reduced to a primary alcohol, which can then be converted into other functional groups like halides or tosylates, making it susceptible to nucleophilic substitution. The conversion of esters to other functional groups is a fundamental transformation in organic synthesis. For example, esters can be converted to amides via aminolysis. google.com

Structure-Reactivity Relationships in Series of Analogues

The study of structure-reactivity relationships in a series of analogues of this compound can provide valuable insights into the electronic and steric effects of the substituents on the reactivity of the molecule. The Hammett equation is a powerful tool for quantifying these effects in reactions of substituted aromatic compounds. koreascience.krseesaa.net

The alkaline hydrolysis of substituted ethyl benzoates is a classic reaction used to demonstrate Hammett relationships. walisongo.ac.idrsc.org The reaction rate is sensitive to the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. The methoxy group at the 4-position and the methyl groups at the 2- and 3-positions of the title compound are all electron-donating, which would be expected to decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate.

By synthesizing a series of analogues with different substituents at various positions, a quantitative understanding of their influence on reaction rates and equilibria can be established. This knowledge is crucial for designing new molecules with desired reactivity and properties.

Advanced Analytical Methodologies Applied to Ethyl 4 Methoxy 2,3 Dimethylbenzoate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of Ethyl 4-methoxy-2,3-dimethylbenzoate from reaction mixtures and for assessing its purity. The choice of technique depends on the specific analytical goal, such as quantification, volatile analysis, or isolation.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and quantifying it in various mixtures. A typical reverse-phase HPLC method would be employed, utilizing a nonpolar stationary phase and a polar mobile phase. The ultraviolet (UV) absorbance of the benzene (B151609) ring in the molecule allows for sensitive detection. Method parameters would be optimized to achieve a sharp, symmetrical peak, well-resolved from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is ideal for analyzing the volatility of this compound and identifying any volatile impurities or related compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. GC is highly effective for separating isomers and other closely related volatile organic compounds. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium at a constant flow of 1 mL/min lcms.cz |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min nih.govlcms.cz |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV lcms.cz |

For obtaining high-purity this compound for use as a reference standard or for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov The goal is to isolate the compound of interest from byproducts and starting materials. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

A common approach is High-Speed Countercurrent Chromatography (HSCCC), which uses a liquid-liquid system to partition and separate compounds, minimizing the risk of irreversible adsorption associated with solid-phase columns. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced analytical power. They are indispensable for trace-level analysis and for identifying unknown degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for detecting and identifying trace amounts of this compound and its chemical degradation products. After separation by LC, the compound enters the mass spectrometer, where it is ionized. The parent ion is selected and fragmented, creating a unique fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for definitive identification. This is crucial for studying how the compound might break down under environmental or biological conditions.

Potential degradation pathways could include hydrolysis of the ester bond or demethylation of the methoxy (B1213986) group.

Table 3: Predicted Chemical Degradation Products of this compound for LC-MS/MS Analysis

| Potential Degradation Product | Chemical Formula | Predicted [M+H]+ (m/z) | Degradation Pathway |

|---|---|---|---|

| 4-methoxy-2,3-dimethylbenzoic acid | C10H12O3 | 181.08 | Ester Hydrolysis |

| Ethyl 4-hydroxy-2,3-dimethylbenzoate | C11H14O3 | 195.10 | O-Demethylation |

| Methanol | CH4O | 33.03 | Demethylation byproduct |

| Ethanol (B145695) | C2H6O | 47.05 | Hydrolysis byproduct |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for investigating the thermal stability and decomposition pathways of a compound. ifremer.fr A small sample of this compound is rapidly heated to a high temperature in an inert atmosphere, causing it to break apart into smaller, stable fragments (pyrolyzates). spectroscopyonline.com These fragments are then immediately swept into a GC-MS system for separation and identification. spectroscopyonline.com The resulting pyrogram provides insight into the compound's structure and thermal lability. This method is particularly useful for understanding what might happen to the compound under high-temperature processing or combustion.

Analysis of the fragments can reveal the weakest bonds in the molecule. For this compound, expected fragments would likely arise from the cleavage of the ester group and the side chains on the aromatic ring. researchgate.net

Table 4: Plausible Thermal Degradation Fragments from Py-GC-MS

| Potential Fragment | Origin |

|---|---|

| Ethene | From the ethyl group of the ester |

| Carbon Dioxide | From the ester carbonyl group |

| 1,2-Dimethyl-4-methoxybenzene | Cleavage of the entire ethyl formate (B1220265) group |

| Toluene, Xylenes | Fragmentation and rearrangement of the benzene ring and its substituents |

| Methane | From methyl group cleavage |

In-Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound involves precise chemical transformations. In-situ spectroscopic monitoring allows for the real-time observation of these reactions as they occur, providing critical data on reaction kinetics, the formation of intermediates, and the yield of the final product without the need for sample extraction.

Detailed Research Findings:

Currently, there is a lack of specific published studies detailing the use of in-situ spectroscopic techniques for monitoring the synthesis of this compound. However, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for similar esterification and aromatic substitution reactions. These methods would be invaluable for optimizing the synthesis of this compound by providing a continuous stream of data on the consumption of reactants and the appearance of the product.

Hypothetical Application Data for In-Situ Monitoring:

The following table illustrates the type of data that could be generated from in-situ spectroscopic monitoring of a hypothetical synthesis of this compound. This data is for illustrative purposes to demonstrate the utility of the technique.

| Reaction Time (minutes) | Reactant A Concentration (%) | Product (this compound) Concentration (%) | Key Spectroscopic Peak Monitored |

| 0 | 100 | 0 | C=O stretch of reactant |

| 15 | 75 | 25 | C-O-C stretch of ester |

| 30 | 50 | 50 | C-O-C stretch of ester |

| 60 | 20 | 80 | C-O-C stretch of ester |

| 120 | 5 | 95 | C-O-C stretch of ester |

Advanced Chiral Separation Methods (if applicable for enantiomeric studies)

Chirality is a key consideration for many organic molecules. If this compound were to possess a chiral center, for instance through the introduction of a chiral substituent or by existing as atropisomers, the separation of its enantiomers would be crucial for studying their individual biological activities and properties.

Detailed Research Findings:

There are no specific enantiomeric studies or applications of advanced chiral separation methods reported for this compound in the available scientific literature. The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers.

However, if a chiral derivative of this compound were to be synthesized, advanced chiral separation techniques would be applicable. Chiral resolution is a process used to separate racemic mixtures into their constituent enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. For instance, chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. In a study on other chiral benzoates, menthyl esterification was used to create diastereomers that could then be separated by chromatography.

Illustrative Data for Chiral Separation of a Hypothetical Derivative:

The table below provides a hypothetical example of data that could be obtained from the chiral HPLC separation of a racemic mixture of a chiral derivative of this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| Enantiomer 1 | 9.6 | 50.1 | 1.8 |

| Enantiomer 2 | 11.8 | 49.9 | 1.8 |

Future Research Trajectories for Ethyl 4 Methoxy 2,3 Dimethylbenzoate

Development of Highly Efficient and Sustainable Synthetic Routes

The classical synthesis of aromatic esters like Ethyl 4-methoxy-2,3-dimethylbenzoate often involves Fischer esterification, which can require harsh conditions and may not be environmentally benign. Future research should prioritize the development of more efficient and sustainable synthetic methodologies. This could involve exploring alternative catalysts and reaction conditions that offer higher yields, easier purification, and a reduced environmental footprint.

Key areas for investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts could simplify product purification and catalyst recycling, moving away from corrosive mineral acids like sulfuric acid.

Microwave-Assisted Synthesis: Microwave irradiation has the potential to significantly reduce reaction times and improve energy efficiency in the esterification process. researchgate.net

Green Solvents: Investigating the use of more environmentally friendly solvents or even solvent-free reaction conditions would align with the principles of green chemistry. rsc.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and safety for the synthesis of substituted benzoates.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Conventional Fischer Esterification | Well-established methodology. | Use of strong acids, often requires excess alcohol, potential for side reactions. |

| Heterogeneous Catalysis | Catalyst is easily separated and recycled, milder reaction conditions. | Catalyst deactivation over time, potentially lower reaction rates. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for higher yields. researchgate.net | Specialized equipment required, scalability can be a concern. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, potential for automation. | Higher initial setup cost, potential for clogging with solid byproducts. |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research should focus on detailed mechanistic studies of its formation under various catalytic conditions. The electronic effects of the methoxy (B1213986) group and the steric hindrance from the two methyl groups on the benzene (B151609) ring likely play a significant role in the reaction kinetics and equilibrium. acs.org

Kinetic studies, similar to those performed on the esterification of benzoic acid, could provide valuable data on reaction rates, activation energies, and the influence of temperature and catalyst concentration. dnu.dp.uaresearchgate.net This knowledge would enable the fine-tuning of reaction conditions to maximize the yield and purity of the desired product.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry and molecular modeling offer powerful tools for the in silico design of novel derivatives of this compound. By modifying the substituents on the aromatic ring or the ester group, it is possible to tailor the molecule's properties for specific applications.

Future research in this area could involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can be used to model reaction pathways and predict the reactivity of different derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or material property is identified, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

Molecular Docking: In the context of medicinal chemistry, molecular docking could be used to predict the binding affinity of derivatives to specific biological targets. mdpi.com

A hypothetical workflow for the computational design of new derivatives is outlined in Table 2.

Table 2: Hypothetical Workflow for Computational Design of Derivatives

| Step | Description | Computational Tools |

|---|---|---|

| 1. Initial Structure | Start with the 3D structure of this compound. | Molecular modeling software |

| 2. Virtual Library Generation | Systematically modify the structure to create a library of virtual derivatives. | Cheminformatics toolkits |

| 3. Property Prediction | Calculate key physicochemical and electronic properties for each derivative. | DFT or semi-empirical methods |

| 4. Screening and Selection | Screen the virtual library based on desired properties and select promising candidates for synthesis. | QSAR models, molecular docking |

| 5. Experimental Validation | Synthesize the selected candidates and experimentally validate their properties. | Laboratory synthesis and analysis |

Exploration of its Role in Advanced Materials Chemistry (e.g., as a monomer or functional group)

Aromatic esters are important building blocks in materials science, and this compound could potentially serve as a valuable component in the creation of advanced materials. The presence of the ester and methoxy functional groups, along with the substituted aromatic ring, offers several possibilities for incorporation into larger molecular architectures.

Potential research avenues include:

Monomer for Polymers: The compound could be explored as a monomer for the synthesis of novel polyesters with specific thermal or optical properties. The substitution pattern on the benzene ring would influence the polymer's final characteristics.

Functional Additive: It could be investigated as an additive to existing polymer formulations to impart specific properties, such as UV stability or altered refractive index.

Liquid Crystals: The rigid aromatic core suggests that derivatives of this compound could exhibit liquid crystalline properties, a research area with precedent for other substituted benzoates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. researchgate.net These technologies can be applied to accelerate the discovery of new derivatives of this compound and to optimize their synthesis.

Future research should embrace these data-driven approaches:

Predictive Modeling: AI algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, helping to identify the most promising synthetic routes. acs.org

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex target molecules by identifying potential disconnections and precursor materials.

Automated Synthesis: The integration of AI with robotic platforms could enable the automated synthesis and testing of new derivatives, significantly speeding up the research and development cycle. researchgate.net

The application of AI and ML could significantly reduce the time and resources required to explore the chemical space around this compound and to identify new compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-methoxy-2,3-dimethylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 4-methoxy-2,3-dimethylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Refluxing in anhydrous ethanol with catalytic glacial acetic acid (as described for analogous esters) can achieve yields >70%. Side reactions, such as hydrolysis or transesterification, are minimized under dry conditions .

- Key Parameters : Temperature (70–80°C), solvent polarity, and catalyst loading. Purity of the starting acid (>97%) is critical to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ester carbonyl (δ ~168 ppm), and aromatic protons (δ 6.5–7.5 ppm) based on substituent electronic effects .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HPLC/MS : Validate purity (>95%) and molecular ion ([M+H]⁺ at m/z 223.1) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under anhydrous conditions at room temperature (20–25°C). Avoid prolonged exposure to moisture or light, which can hydrolyze the ester. Stability studies indicate <5% degradation over 12 months under optimal storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Systematic DOE (Design of Experiments) to optimize variables:

- Catalyst type (H₂SO₄ vs. p-TSA) and concentration.

- Solvent selection (ethanol vs. DMF for polar aprotic conditions).

- Reaction time (4–8 hours).

- Analysis : Compare TLC/HPLC profiles to identify side products (e.g., unreacted acid or diethyl ether byproducts) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon.

- MD Simulations : Study solvation effects in ethanol/water mixtures to predict hydrolysis rates.

- Applications : Guide design of derivatives with enhanced stability for drug delivery systems .

Q. What biological assays are suitable for screening this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM.

- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms using fluorogenic substrates.

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria.

Q. How does the steric and electronic profile of this compound influence its utility as a synthetic intermediate?

- Methodological Answer :

- Steric Effects : The 2,3-dimethyl groups hinder electrophilic aromatic substitution at adjacent positions, directing reactions to the para-methoxy site.

- Electronic Effects : Methoxy acts as an electron-donating group, activating the ring for nitration or halogenation.

- Case Study : Bromination at the 4-position (meta to methoxy) using NBS in CCl₄ yields mono-substituted derivatives .

Key Recommendations

- Prioritize DCC-mediated synthesis for higher purity in medicinal chemistry applications.

- Use argon atmosphere during reactions to prevent oxidation of methyl groups.

- Screen for bioactivity in models relevant to structurally related compounds (e.g., retinoid derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.